2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde
Overview
Description
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a phenyl group and an aldehyde functional group.
Mechanism of Action
Target of Action
The primary target of 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde is the α-Glycosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
This compound acts as an inhibitor of the α-Glycosidase enzyme . It binds to the enzyme, preventing it from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion.
Biochemical Pathways
By inhibiting α-Glycosidase, this compound affects the carbohydrate digestion pathway . The downstream effect of this inhibition is a reduction in the rate of glucose absorption in the intestines, which can help manage postprandial blood glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of carbohydrate digestion . By inhibiting α-Glycosidase, the compound slows down the breakdown of complex carbohydrates, leading to a slower release of glucose into the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions: This method involves the reaction of phenyl azide with propargyl alcohol, followed by oxidation to form the aldehyde group .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as tetrahydrofuran (THF) or water .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Phenyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the electrophile used.
Scientific Research Applications
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde has been extensively studied for its biological activities. It exhibits significant α-glycosidase inhibition, making it a potential candidate for the treatment of diabetes . Additionally, it has shown antimicrobial, antifungal, and antiviral activities, which are valuable in medicinal chemistry . In materials science, it is used as a building block for the synthesis of advanced materials with unique electronic properties .
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
Uniqueness: 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde stands out due to its higher α-glycosidase inhibition activity compared to other triazole derivatives. This increased activity is attributed to the specific positioning of the phenyl and aldehyde groups, which enhance its binding affinity to the enzyme’s active site .
Properties
IUPAC Name |
2-phenyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJJIEBMUWCKJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288487 | |
Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-80-7 | |
Record name | 3213-80-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with other compounds?
A: this compound exhibits versatile reactivity. For instance, it reacts with N-sulfinyltrifluoromethanesulfonamide (CF3SO2N=S=O) to yield N-(2-phenyl-2H-1,2,3-triazol-4-yl)methylidenetrifluoromethanesulfonamide. [] This reaction highlights the compound's ability to undergo condensation reactions with sulfonamide derivatives. Additionally, it reacts with triethylenetetramine to form a novel binucleating ligand. [] This demonstrates its potential in creating more complex molecules with tailored properties.
Q2: Are there any catalytic applications of this compound or its derivatives?
A: Yes, derivatives of this compound have shown promising catalytic activity. For example, when incorporated into a Schiff base and supported on MCM-41 mesoporous molecular sieves, it effectively catalyzes the epoxidation of α,β-unsaturated ketones in the presence of hydrogen peroxide. [, ] This heterogeneous catalyst exhibits excellent yields and reusability, highlighting its potential in organic synthesis.
Q3: What structural features of this compound make it suitable for specific applications?
A: The structure of this compound features both a triazole ring and an aldehyde group. The triazole ring contributes to the compound's ability to participate in π-π interactions, as observed in the formation of the binucleating ligand. [] This property is crucial for building supramolecular structures and potentially influencing ligand-target interactions. Additionally, the aldehyde group provides a reactive site for various chemical transformations, including the formation of Schiff bases. [, ] This versatility makes it a valuable building block for synthesizing diverse molecules with tailored properties.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A: Characterization of this compound and its derivatives often involves techniques such as Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD). FTIR helps identify functional groups present in the molecule, while XRD provides insights into the crystal structure and arrangement of molecules, especially when incorporated into materials like MCM-41. [, ] These techniques are essential for confirming the structure and studying the properties of the compound and its derivatives.
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